molecular formula C14H20O4 B8357801 Ethyl 3,4-diethoxyphenylacetate

Ethyl 3,4-diethoxyphenylacetate

Cat. No.: B8357801
M. Wt: 252.31 g/mol
InChI Key: WUWYVNHCEGEOGK-UHFFFAOYSA-N
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Description

Ethyl 3,4-diethoxyphenylacetate is an organic ester characterized by a phenylacetate backbone substituted with ethoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.30 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. The ethoxy substituents enhance lipophilicity, which may influence bioavailability and metabolic stability in drug candidates derived from this compound.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2-(3,4-diethoxyphenyl)acetate

InChI

InChI=1S/C14H20O4/c1-4-16-12-8-7-11(9-13(12)17-5-2)10-14(15)18-6-3/h7-9H,4-6,10H2,1-3H3

InChI Key

WUWYVNHCEGEOGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3,4-Dichloro-2-(Difluoromethoxy)phenylacetate (CAS 1807178-53-5)

  • Structure : Chlorine (3,4-positions) and difluoromethoxy (2-position) substituents.
  • Molecular Formula : C₁₁H₁₀Cl₂F₂O₃.
  • Key Differences: Electronegative Cl and F substituents increase polarity and reactivity, making this compound suitable for electrophilic substitution reactions. Potential use in agrochemicals or fluorinated drug intermediates, unlike the ethoxy-dominated parent compound .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Structure : Contains a β-ketoester group (C=O adjacent to the ester).
  • Molecular Formula : C₁₂H₁₄O₃.
  • Key Differences: The β-keto group enables keto-enol tautomerism, facilitating its role in acetoacetic ester synthesis (e.g., alkylation reactions). Used in synthesizing heterocycles and fine chemicals, diverging from the non-keto analogs like this compound .

Ethyl 3,5-Dichloro-4-Fluorophenylacetate (CAS 877397-67-6)

  • Structure : Halogenated (3,5-Cl; 4-F) phenylacetate.
  • Molecular Formula : C₁₀H₉Cl₂FO₂.
  • Key Differences :
    • Halogens enhance metabolic resistance, favoring applications in persistent herbicides or antimicrobial agents.
    • Reduced steric bulk compared to ethoxy groups may improve membrane permeability .

Substituent Position and Functional Group Impact

Ethyl 2-(3,4-Dimethoxyphenyl)acetate (CAS 4670-10-4)

  • Structure : Methoxy (3,4-positions) instead of ethoxy.
  • Molecular Formula : C₁₂H₁₆O₄.
  • Similarity score of 0.90 to this compound highlights structural parallels but distinct electronic profiles .

Ethyl 3,5-Diiodo-4-(4-Methoxyphenoxy)phenylacetate (CAS 85828-82-6)

  • Structure: Bulky iodine (3,5-positions) and methoxyphenoxy (4-position) groups.
  • Molecular Formula : C₁₇H₁₅I₂O₄.
  • Key Differences: Iodine’s high atomic weight and radio-opacity make this compound a candidate for contrast agents in imaging. The 4-methoxyphenoxy group introduces steric hindrance, reducing enzymatic degradation compared to simpler ethoxy analogs .

Table: Comparative Analysis of this compound and Analogs

Compound Name Substituents Molecular Formula Key Applications Reference
This compound 3,4-ethoxy C₁₄H₂₀O₄ Pharmaceutical intermediates
Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate 3,4-Cl; 2-OCHF₂ C₁₁H₁₀Cl₂F₂O₃ Agrochemicals, fluorinated drugs
Ethyl 2-phenylacetoacetate β-ketoester C₁₂H₁₄O₃ Heterocycle synthesis
Ethyl 3,5-dichloro-4-fluorophenylacetate 3,5-Cl; 4-F C₁₀H₉Cl₂FO₂ Herbicides, antimicrobials
Ethyl 2-(3,4-dimethoxyphenyl)acetate 3,4-OCH₃ C₁₂H₁₆O₄ Fine chemicals

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